molecular formula C12H16N2O3S B2431457 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide CAS No. 2097892-31-2

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide

Cat. No. B2431457
CAS RN: 2097892-31-2
M. Wt: 268.33
InChI Key: CCWDAHLCFIFMHL-UHFFFAOYSA-N
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Description

Indole derivatives are a significant type of heterocyclic compound found in various natural products and drugs . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of researchers due to their broad-spectrum biological activities . Various methods have been explored, including the use of 1H-indole-2-carboxylic acid as a starting material .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indole derivatives can vary widely depending on the specific derivative being synthesized .


Physical And Chemical Properties Analysis

Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C at 762 mm . The physical and chemical properties of specific indole derivatives would depend on their specific structures.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . For instance, a compound with the fingerprint similar to NSC-754549 demonstrated significant anticancer activity .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV properties . For example, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .

Antioxidant Activity

Indole derivatives can also act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

Sulfonamide-based indole derivatives have been synthesized and shown to have antimicrobial activity . These compounds were found to be effective against a variety of bacteria, including Staphylococcus aureus and Klebsiella pneumonia .

Antitubercular Activity

Indole derivatives have been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been reported to have antidiabetic properties . This could make them useful in the management of diabetes.

Future Directions

Given the diverse biological activities of indole derivatives and their potential for therapeutic applications, there is considerable interest in synthesizing a variety of indole derivatives and exploring their biological activities .

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-14-6-5-9-7-10(3-4-11(9)14)12(15)8-13-18(2,16)17/h3-7,12-13,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWDAHLCFIFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)methanesulfonamide

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